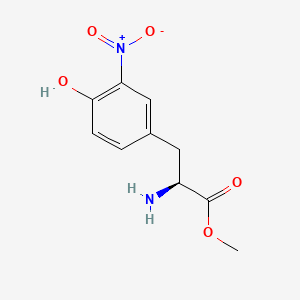

2-Nitrotyrosine methyl ester

Vue d'ensemble

Description

2-Nitrotyrosine methyl ester is a research chemical . It has a chemical formula of C10H12N2O5 and a molecular weight of 240.21 g/mol .

Synthesis Analysis

The synthesis of an ester can be accomplished in several ways. Esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist .Molecular Structure Analysis

The crystal structure of l-tyrosine methyl ester has been determined and compared to published structures of l-tyrosine and its ethyl and n-butyl esters . It is almost isostructural with the other esters .Chemical Reactions Analysis

Transesterification is one of the most important reactions that is widely used in biodiesel production and synthesis of pharmaceuticals . The transesterification of β-keto esters has widespread application in agrochemicals where transesterification of vegetable oil with alcohols has long been a preferred method for the production of biodiesel .Orientations Futures

The long-term stability of the methyl esters pentafluoropropionic (Me-PFP) derivatives of 21 urinary amino acids prepared by a two-step derivatization procedure and extraction by toluene was investigated . The study indicates that Me-PFP derivatives of amino acids from human urine samples can easily be prepared, are stable at least for 14 days in the extraction solvent toluene, and allow for precise and accurate quantitative measurements by GC–MS using in situ prepared deuterium-labelled methyl ester as an internal standard .

Mécanisme D'action

Target of Action

The primary targets of 2-Nitrotyrosine methyl ester are proteins, specifically at tyrosine residues . Tyrosine nitration is a post-translational modification that can alter protein function, localization, turnover, and protein-protein interactions .

Mode of Action

The compound interacts with its targets through a process known as transesterification . This involves the formation of a tetrahedral intermediate and 1,3-chelation, which are key factors for the unusual nucleophilic behavior of a metal t-butoxide in a transesterification reaction .

Biochemical Pathways

Tyrosine nitration can impact functional protein networks and signaling in disease by altering protein function, localization, turnover, and protein-protein interactions . It has been found that many known sites of tyrosine nitration are also sites of phosphorylation, suggesting an extensive role for nitration in cell signaling .

Pharmacokinetics

Similar compounds have been used in positron emission tomography (pet) to monitor the pharmacokinetics and biodistribution of therapeutics .

Result of Action

The result of the action of this compound is the modification of proteins, specifically at tyrosine residues. This can lead to changes in protein function, localization, and turnover, and can affect protein-protein interactions . This modification is associated with various diseases and oxidative stress .

Action Environment

The action of this compound can be influenced by environmental factors. For example, the efficiency of the transesterification reaction can be affected by the alkyl moiety of the ester . Additionally, the action of metal t-butoxide as a nucleophile can be influenced by environmental factors .

Analyse Biochimique

Biochemical Properties

2-Nitrotyrosine methyl ester is involved in various biochemical reactions, primarily through its interaction with enzymes and proteins. One of the key interactions is with nitric oxide synthase (NOS), which catalyzes the production of nitric oxide (NO) from L-arginine. The nitration of tyrosine residues, including this compound, can modulate the activity of NOS and other enzymes, affecting cellular signaling pathways . Additionally, this compound can interact with peroxynitrite, a reactive nitrogen species, leading to the formation of nitrotyrosine, which can alter protein function and contribute to oxidative stress .

Cellular Effects

This compound has been shown to influence various cellular processes. In endothelial cells, it can cause tyrosine nitration, leading to the inactivation of prostacyclin synthase and subsequent endothelial dysfunction . This compound also affects cell signaling pathways by modifying tyrosine residues on proteins, which can alter gene expression and cellular metabolism. For example, in high glucose conditions, this compound can increase the formation of reactive oxygen species (ROS) and nitric oxide, leading to oxidative stress and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to undergo nitration, forming nitrotyrosine. This modification can affect protein function by altering enzyme activity, protein-protein interactions, and gene expression. For instance, the nitration of tyrosine residues can inhibit the activity of enzymes like Mn-superoxide dismutase (Mn-SOD), leading to increased oxidative stress . Additionally, this compound can interact with peroxynitrite, resulting in the nitration of proteins and subsequent changes in cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For example, prolonged exposure to this compound can lead to sustained oxidative stress and cellular damage . Additionally, the degradation products of this compound can further contribute to its biochemical and cellular effects.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound can modulate immune responses and reduce inflammation . At high doses, it can cause toxic effects, including increased oxidative stress and cellular apoptosis . These dose-dependent effects highlight the importance of carefully controlling the dosage of this compound in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to nitric oxide and reactive nitrogen species. This compound can be metabolized by enzymes such as NOS and peroxidases, leading to the formation of nitrotyrosine and other reactive intermediates . These metabolic pathways can influence cellular signaling and oxidative stress, contributing to the overall biochemical effects of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. For example, this compound can be transported across cell membranes by amino acid transporters and distributed within different cellular compartments . The localization and accumulation of this compound can affect its biochemical and cellular effects, influencing processes such as oxidative stress and protein nitration.

Subcellular Localization

This compound can localize to specific subcellular compartments, where it exerts its effects on protein function and cellular signaling. The subcellular localization of this compound is influenced by targeting signals and post-translational modifications, which direct it to specific organelles such as mitochondria and the endoplasmic reticulum . This localization can affect the activity and function of this compound, contributing to its overall biochemical and cellular effects.

Propriétés

IUPAC Name |

methyl (2S)-2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O5/c1-17-10(14)7(11)4-6-2-3-9(13)8(5-6)12(15)16/h2-3,5,7,13H,4,11H2,1H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMZFQRWZCGEEOA-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC(=C(C=C1)O)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC(=C(C=C1)O)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60185786 | |

| Record name | 2-Nitrotyrosine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3195-65-1 | |

| Record name | 2-Nitrotyrosine methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003195651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitrotyrosine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

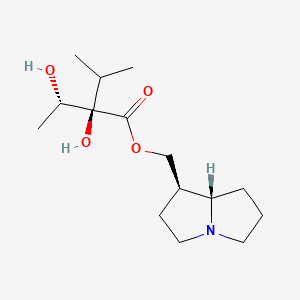

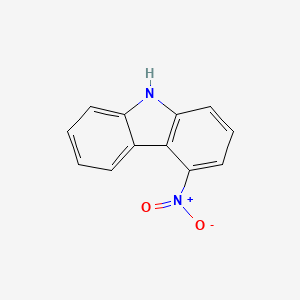

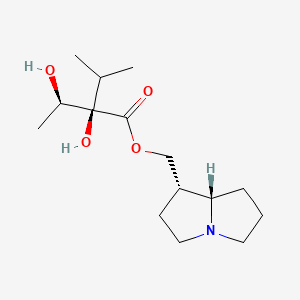

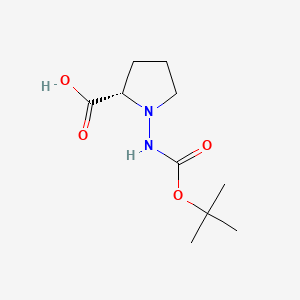

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,4-Dichloropyrido[3,2-d]pyrimidin-6-yl)methyl acetate](/img/structure/B1605164.png)

![Tetrasodium;5-[[4-[[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-7-sulfonatonaphthalen-1-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]naphthalene-1,3,6-trisulfonate](/img/structure/B1605169.png)